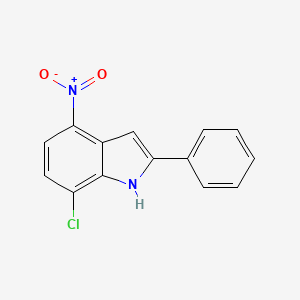

7-chloro-4-nitro-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-nitro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-6-7-13(17(18)19)10-8-12(16-14(10)11)9-4-2-1-3-5-9/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXATLYQHHUUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 7-Chloro-4-Nitro-2-Phenyl-1H-Indole

Part 1: Executive Summary & Strategic Analysis

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless therapeutics, including triptans, NSAIDs (Indomethacin), and oncology agents.[1] The specific target, 7-chloro-4-nitro-2-phenyl-1H-indole , presents a unique synthetic challenge due to the electronic deactivation caused by the nitro group and the specific regiochemical requirements of the 4,7-substitution pattern.

Strategic Route Selection

While modern palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki) offer modularity, they often require pre-functionalized indole cores that are commercially scarce.[1] The Fischer Indole Synthesis remains the most robust, scalable, and atom-economical route for this specific target.[1]

Why Fischer?

-

Regiocontrol: The presence of the chlorine atom at the ortho position of the hydrazine precursor (2-chloro-5-nitrophenylhydrazine) acts as a "blocking group," forcing the [3,3]-sigmatropic rearrangement to occur exclusively at the open ortho position. This guarantees the 7-chloro regiochemistry without the need for chromatographic separation of isomers.

-

Atom Economy: The phenyl group is installed directly via acetophenone, avoiding subsequent C2-arylation steps that often suffer from steric hindrance at the indole 2-position.[1]

Part 2: Technical Workflow & Mechanism

Retrosynthetic Logic

The synthesis disconnects the indole C2-C3 bond and the N1-C2 bond, tracing back to the corresponding arylhydrazone.

Figure 1: Retrosynthetic strategy leveraging the blocked ortho-position for regiocontrol.

Mechanistic Pathway

The success of this protocol relies on the acid-catalyzed [3,3]-sigmatropic rearrangement. The nitro group at C5 (para to the chlorine) strongly deactivates the ring, raising the activation energy for the sigmatropic shift.[1] Consequently, weak acids (acetic acid) are insufficient; Polyphosphoric Acid (PPA) is required to drive the reaction.[1]

Figure 2: Mechanistic flow. The C2-Cl block forces cyclization at C6, which becomes C7 in the indole.

Part 3: Experimental Protocol

Phase 1: Synthesis of (2-Chloro-5-nitrophenyl)hydrazine

Note: If this hydrazine is commercially available, skip to Phase 2. However, in-situ preparation ensures high purity.[1]

Reagents:

-

2-Chloro-5-nitroaniline (1.0 eq)

-

Sodium Nitrite (NaNO2) (1.1 eq)[1]

-

Tin(II) Chloride (SnCl2) or Sodium Sulfite (Na2SO3)[1]

Protocol:

-

Diazotization: Suspend 2-chloro-5-nitroaniline in conc. HCl at -5°C. Add aqueous NaNO2 dropwise, maintaining temperature <0°C. The solution should become clear (diazonium salt formation).

-

Reduction: Slowly add a solution of SnCl2 in conc. HCl at -5°C. Stir for 2 hours. The hydrazine hydrochloride salt will precipitate.[1]

-

Isolation: Filter the precipitate, wash with cold brine, and recrystallize from ethanol/ether to obtain the hydrazine hydrochloride.[1]

Phase 2: Hydrazone Formation

Reagents:

-

(2-Chloro-5-nitrophenyl)hydrazine HCl (10 mmol)

-

Acetophenone (10 mmol)[1]

-

Sodium Acetate (15 mmol)[1]

-

Ethanol (Abs., 30 mL)

Protocol:

-

Dissolve the hydrazine salt and sodium acetate in ethanol.

-

Reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

-

Cool to RT. The hydrazone usually precipitates as a colored solid (yellow/orange).[1]

-

Filter, wash with cold ethanol, and dry.[1][3]

-

Checkpoint: Verify identity via 1H NMR (look for absence of ketone C=O and presence of hydrazone N-H).[1]

-

Phase 3: Fischer Cyclization (The Critical Step)

Reagents:

Protocol:

-

Setup: Place PPA in a wide-mouth reaction vessel equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity).

-

Heating: Heat PPA to 100°C.

-

Addition: Add the hydrazone portion-wise to the hot PPA. Caution: Exothermic.

-

Reaction: Stir at 100-110°C for 3-4 hours. The mixture will darken significantly.[1]

-

Note: Do not exceed 120°C, as nitro groups can degrade or cause tarring.[1]

-

-

Quenching: Cool to ~60°C. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The PPA must be fully hydrolyzed.[1]

-

Workup: The crude indole will precipitate as a dark solid.[1] Filter the solid.[1][3][4][5][6]

-

Purification:

Part 4: Data & Characterization

Expected Analytical Data

| Parameter | Expected Value/Observation | Notes |

| Physical State | Yellow to Orange crystalline solid | Nitroindoles are typically colored. |

| Melting Point | >200°C | High MP due to nitro group polarity.[1] |

| 1H NMR (DMSO-d6) | Indole NH (~12.0 ppm, broad s) | Disappears on D2O shake.[1] |

| 1H NMR (Aromatic) | C3-H (~7.2 ppm, s) | Characteristic singlet for 2-substituted indole.[1] |

| 1H NMR (Coupling) | C5-H and C6-H (AB system) | Doublets with ortho coupling (~8 Hz). |

| IR Spectroscopy | 1330 & 1520 cm⁻¹ (NO2 stretches) | Strong diagnostic bands.[1] |

| Yield (Overall) | 35 - 55% | Moderate yield is typical for nitro-Fischer.[1] |

Troubleshooting Guide

-

Low Yield in Cyclization: If the hydrazone is recovered unreacted, the acid strength is too low.[1] Ensure PPA is fresh (absorbs water over time).[1] Increase temp to 115°C.

-

Tar Formation: Temperature too high or reaction time too long.[1] Nitro compounds are sensitive to oxidation at high temps.[1]

-

Regioisomers: If 2-chloro-5-nitrophenylhydrazine was pure, regioisomers are mechanistically impossible. If impurities appear, check the purity of the starting aniline.[1]

References

-

Robinson, B. (1983).[1] The Fischer Indole Synthesis. John Wiley & Sons.[1] (The definitive text on the mechanism and scope).[1]

-

Organic Syntheses. (1987).[1][6] Synthesis of 4-Nitroindole. Org. Synth. 65, 146. Link (Provides context for nitro-substituted indole stability).[1]

-

Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1] Link[1]

-

Ishii, H. (1981).[1][7] Fisher Indole Synthesis Applied to the Synthesis of Natural Products. Accounts of Chemical Research, 14(9), 275-283.[1] (Discusses regiocontrol in asymmetric hydrazines).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for diazotization and hydrazine synthesis protocols).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

7-chloro-4-nitro-2-phenyl-1H-indole chemical properties

[1][2][3][4][5]

Molecular Identity & Physiochemical Core

This compound represents a highly functionalized indole core. The 4-nitro group provides a critical handle for reduction to an amine (enabling amide/urea coupling), while the 7-chloro substituent modulates lipophilicity and metabolic stability, often blocking oxidative metabolism at the susceptible 7-position.[2] The 2-phenyl moiety locks the conformation and provides hydrophobic interactions in protein binding pockets (e.g., gp120 in HIV).

Physiochemical Specifications

| Property | Value | Note |

| CAS Number | 663177-42-2 | |

| IUPAC Name | 7-chloro-4-nitro-2-phenyl-1H-indole | |

| Molecular Formula | C₁₄H₉ClN₂O₂ | |

| Molecular Weight | 272.69 g/mol | |

| Appearance | Yellow to orange crystalline solid | Characteristic of nitro-aromatics |

| Melting Point | 200 – 202 °C | Literature value [1] |

| Solubility | DMSO, DMF (High); DCM, EtOAc (Moderate); Water (Insoluble) | Requires polar organic solvents for reactions |

| pKa (NH) | ~13–14 | Weakly acidic due to electron-withdrawing NO₂/Cl |

Synthesis: The Modified Makosza Protocol

While classical Fischer indole synthesis can be used, it often suffers from regioselectivity issues with electron-deficient hydrazines. The most authoritative and regioselective route for this specific substitution pattern is the oxidative nucleophilic substitution of hydrogen (related to the Bartoli or Makosza indole synthesis) using 2-chloro-5-nitroaniline .[1][2]

Mechanistic Logic

This pathway exploits the electrophilicity of the nitroarene. The enolate of acetophenone attacks the position ortho to the amino group. In 2-chloro-5-nitroaniline , the position between the amino and nitro groups (C2) is blocked by Chlorine.[2] Thus, the attack is directed exclusively to the open ortho position (C6), ensuring the formation of the 7-chloro-4-nitro isomer.[2]

Step-by-Step Protocol

Prerequisites: Anhydrous conditions (Ar/N₂ atmosphere).

-

Reagent Prep: Dissolve 2-chloro-5-nitroaniline (1.0 equiv) and acetophenone (3.0 equiv) in anhydrous DMSO (0.1 M concentration).

-

Base Addition: Cool the solution to 15–20 °C. Add potassium tert-butoxide (t-BuOK) (3.0–4.0 equiv) portion-wise over 10 minutes.

-

Observation: The reaction mixture will turn deep purple/black, indicating the formation of the anionic

-adduct.

-

-

Cyclization: Stir vigorously at room temperature (25 °C) for 1–2 hours. The reaction involves an intramolecular condensation between the ketone carbonyl and the amino group, followed by aromatization.

-

Quench: Pour the reaction mixture into ice-cold dilute HCl (1 M) or saturated NH₄Cl.

-

Precipitation: The crude indole typically precipitates as a yellow/brown solid.

-

-

Purification: Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO. Dry over MgSO₄.

-

Chromatography: Purify via silica gel flash chromatography. Elute with Hexanes:Ethyl Acetate (gradient 10:1 to 4:1).

-

Yield: Expect 40–60% yield depending on moisture control.

-

Mechanism Visualization

The following diagram illustrates the regioselective pathway dictated by the chlorine blocking group.

Caption: Regioselective synthesis via nucleophilic attack at the unblocked ortho-position.

Chemical Reactivity & Derivatization

The 7-chloro-4-nitro-2-phenyl-1H-indole scaffold is rarely the final drug; it is a "privileged structure" intermediate.[1][2]

A. Nitro Group Reduction (The Gateway Step)

The 4-nitro group is electronically coupled to the indole nitrogen.[2] Reduction yields 4-amino-7-chloro-2-phenylindole , a precursor for urea/amide-based inhibitors.[1][2]

-

Protocol: Hydrogenation (H₂, 1 atm) with Raney Nickel or Pt/C in THF/MeOH is preferred over Pd/C to avoid dehalogenation (loss of 7-Cl).[2]

-

Alternative: SnCl₂·2H₂O in refluxing ethanol (chemoselective, preserves Cl).

B. C3-Functionalization

The C3 position remains nucleophilic.[2]

-

Vilsmeier-Haack: Reaction with POCl₃/DMF yields the 3-carbaldehyde , useful for extending the carbon skeleton (e.g., to vinyl nitriles).[2]

-

Mannich Reaction: Reaction with formaldehyde and secondary amines yields gramine derivatives.

C. N1-Alkylation

The indole NH (pKa ~13) is readily deprotonated by Cs₂CO₃ or NaH.[2] Alkylation at N1 is often used to tune solubility or attach solubilizing tails (e.g., phosphonooxymethyl groups in prodrugs like fostemsavir).

Biological Context & Applications

This specific substitution pattern is highly relevant in the development of HIV-1 Attachment Inhibitors .

-

Mechanism: These compounds bind to the gp120 protein on the viral envelope, locking it into a conformation that prevents attachment to the host CD4 receptor.

-

SAR Insight:

-

2-Phenyl: Mimics hydrophobic residues in the gp120 binding pocket.[2]

-

4-Position: Substituents here (often extended amides/heterocycles derived from the 4-nitro precursor) project into the "entrance" of the binding cavity, interacting with solvent-exposed residues.[2]

-

7-Chloro: Fills a small hydrophobic pocket and blocks metabolic hydroxylation, significantly increasing the half-life (

) of the molecule in vivo.[2]

-

Experimental Workflow: Derivatization Pathway

Caption: Primary derivatization pathways transforming the scaffold into bioactive agents.[2]

References

-

Moskalev, N., Barbasiewicz, M., & Mąkosza, M. (2003).[3] Synthesis of 4- and 6-substituted nitroindoles. Tetrahedron , 59(42), 8463–8470. [2]

- Key citation for the synthesis protocol and melting point d

-

Meanwell, N. A., et al. (2018). HIV-1 Attachment Inhibitors: 2-Phenylindole Derivatives. Journal of Medicinal Chemistry , 61(15), 6218–6241. [2]

- Contextualizes the biological importance of the 4-substituted-7-chloro-2-phenylindole scaffold.

-

Sundberg, R. J. (1996). Indoles.[3][4][5][6][7] Academic Press.

- Authoritative reference for general indole reactivity and electrophilic substitution p

Sources

- 1. Hangzhou MolCore BioPharmatech Co.,Ltd. Produktliste-E-Mail-Seite 357-Chemicalbook [chemicalbook.com]

- 2. eur-lex.europa.eu [eur-lex.europa.eu]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. distantreader.org [distantreader.org]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 吲哚类杂环|Indole heterocycle-范德生物科技公司 [39.100.107.131]

Methodological & Application

Application Note: Antimicrobial Profiling of Indole Derivatives

From Synthesis to Signal: A High-Fidelity Protocol Series

Abstract

Indole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of essential amino acids (tryptophan), hormones (melatonin), and potent alkaloids. In the context of antimicrobial resistance (AMR), indoles are increasingly valued for their ability to disrupt bacterial cell walls, inhibit efflux pumps, and dismantle biofilms. However, their lipophilic nature presents distinct challenges in in vitro testing, often leading to precipitation-induced false negatives or solvent-toxicity false positives. This guide provides a rigorous, field-proven workflow for accurately characterizing the antimicrobial activity of indole derivatives, synthesizing CLSI standards with practical optimizations for hydrophobic compounds.

Part 1: Compound Management & Solubility Optimization

The Challenge: Indole derivatives are frequently hydrophobic. Standard aqueous preparation methods often result in compound precipitation upon addition to media, rendering the "nominal concentration" meaningless. Conversely, excessive use of organic solvents (DMSO) can lyse bacterial membranes, mimicking antimicrobial activity.

Solvent Tolerance Limits

Before testing your compound, you must validate your solvent system. While S. aureus can often tolerate up to 5-10% DMSO, Gram-negative organisms like E. coli and P. aeruginosa are sensitive to concentrations >3%.

-

Core Rule: The final DMSO concentration in the assay well must be ≤ 1% (v/v) .

-

Validation: Always include a "Solvent Control" column in your plate containing media + 1% DMSO (no drug) to prove bacterial growth is unaffected by the vehicle.

Preparation Protocol

Objective: Create a 100x Master Stock to ensure consistent final concentrations.

-

Weighing: Weigh approx. 1-2 mg of the indole derivative.

-

Solubilization: Dissolve in 100% DMSO to reach a concentration of 12.8 mg/mL (Stock A).

-

Why 12.8? In a standard 2-fold dilution series, this allows the top testing well to be 128 µg/mL after a 1:100 dilution, a standard high-end cutoff for "drug-like" activity.

-

-

Visual Check: Vortex vigorously. If the solution is cloudy, sonicate for 5 minutes. If precipitation persists, the compound is not suitable for broth microdilution without formulation (e.g., cyclodextrin complexation).

Part 2: Primary Screening – Resazurin-Modified Broth Microdilution

The Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests). The Modification: Indole derivatives can be colored or form micro-precipitates that interfere with optical density (OD) readings. We utilize Resazurin (Alamar Blue) , a redox indicator that turns from blue (non-fluorescent) to pink (fluorescent) only in the presence of metabolically active (living) bacteria.

Experimental Workflow Diagram

Figure 1: End-to-end workflow for indole derivative screening using a resazurin-modified broth microdilution assay.

Detailed Protocol

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well round-bottom plates (polystyrene).

-

Resazurin sodium salt (dissolved at 0.015% w/v in sterile PBS, filter sterilized).

-

Standardized Inoculum:

CFU/mL.[1]

Step-by-Step:

-

Plate Layout:

-

Cols 1-10: Test Compound (2-fold serial dilution).

-

Col 11: Growth Control (Bacteria + Media + 1% DMSO). CRITICAL.

-

Col 12: Sterility Control (Media only) & Positive Control (e.g., Ciprofloxacin).

-

-

Dilution:

-

Add 50 µL of CAMHB to wells 2-11.

-

Add 100 µL of "2x" compound solution (prepared in media from stock) to well 1.

-

Transfer 50 µL from well 1 to 2, mix, transfer to 3... discard 50 µL after well 10.

-

-

Inoculation: Add 50 µL of standardized bacterial suspension (

CFU/mL) to wells 1-11. Final volume = 100 µL. Final bacterial load = -

Incubation: 37°C for 18-24 hours (aerobic).

-

Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2-4 hours.

-

Scoring:

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolism reduced the dye).

-

MIC Definition: The lowest concentration well that remains blue .

-

Part 3: Advanced Characterization – Biofilm Eradication

Scientific Rationale: Indole derivatives often act as quorum-sensing inhibitors. A compound may have a high MIC (poor killing of planktonic cells) but potent anti-biofilm activity. The Crystal Violet (CV) assay is the industry standard for this assessment.

Biofilm Protocol (Crystal Violet)[3]

-

Growth: Establish biofilm by incubating bacteria in 96-well flat-bottom plates (in TSB + 1% Glucose) for 24 hours without drug.

-

Treatment: Gently aspirate media (do not disrupt the film). Wash 2x with PBS. Add fresh media containing the indole derivative at 1x, 2x, and 4x MIC. Incubate 24h.

-

Staining:

-

Aspirate media and wash 3x with water.

-

Fix with methanol (15 min) or heat (60°C, 60 min).

-

Stain with 0.1% Crystal Violet (125 µL) for 15 mins.

-

Rinse with water until runoff is clear.

-

-

Quantification: Solubilize the bound stain with 30% Acetic Acid (200 µL). Transfer to a new plate and read OD at 595 nm .

Biofilm Mechanism Diagram

Figure 2: Potential intervention points of indole derivatives in the bacterial biofilm lifecycle.

Part 4: Data Interpretation & Reporting

Quantitative Summary Table

When reporting data for indole derivatives, use the following format to capture the nuance of solubility and activity type.

| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Biofilm IC50 | Phenotype |

| IND-001 | S. aureus | 4 | 8 | 2 | 16 µg/mL | Bactericidal |

| IND-002 | E. coli | >128 | N/D | N/A | 32 µg/mL | Anti-biofilm only |

| Cipro | S. aureus | 0.5 | 1 | 2 | >64 µg/mL | Bactericidal |

-

Bactericidal: MBC/MIC ratio

. -

Bacteriostatic: MBC/MIC ratio

.

Troubleshooting Guide

-

Issue: "Skipped Wells" (Growth in well 4, no growth in well 5, growth in well 6).

-

Issue: Pink color in the Negative Control (Sterility).

-

Cause: Contaminated media or non-sterile Resazurin.

-

Fix: Filter sterilize Resazurin (0.22 µm) immediately before use.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[5] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. [Link][5][6]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[2] Methods, 42(4), 321-324. [Link]

-

O'Toole, G. A. (2011).[3] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

-

Lee, J. H., et al. (2013). Indole inhibits biofilm formation in Acynetobacter oleivorans DR1. Biotechnology Letters, 35, 1495–1502. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[7][8] Nature Protocols, 3(2), 163-175. [Link]

Sources

- 1. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ableweb.org [ableweb.org]

- 4. static.igem.org [static.igem.org]

- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. academic.oup.com [academic.oup.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole analogs

Executive Summary

This application note details the optimized protocol for the synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole . This specific analog presents a unique synthetic challenge due to the electronic deactivation caused by the nitro group and the steric constraints of the 7-chloro position.

While standard electrophilic aromatic substitution on a pre-formed indole core typically fails to selectively install substituents at the 4- and 7-positions, this protocol utilizes a regioselective Fischer Indole Synthesis . By employing (2-chloro-5-nitrophenyl)hydrazine as the key precursor, the substituents are pre-installed on the benzene ring, forcing the cyclization to occur at the only available ortho position (C6), which translates to the 7-position in the final indole structure.

Key Advantages of this Protocol:

-

Regiocontrol: 100% selectivity for the 7-chloro isomer due to blockage of the alternative ortho site.

-

Robustness: Uses Polyphosphoric Acid (PPA) to overcome the nucleophilic deactivation by the nitro group.

-

Scalability: Designed for gram-scale synthesis with purification via recrystallization.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the [3,3]-sigmatropic rearrangement of an arylhydrazone.[1][2] The critical design element is the mapping of the precursor carbon atoms to the final indole scaffold.

Structural Logic:

-

Indole C7 (Chloro): Originates from the carbon ortho to the hydrazine nitrogen. In the precursor, C2 bears the Chlorine.

-

Indole C4 (Nitro): Originates from the carbon meta to the hydrazine nitrogen (on the non-cyclizing side). In the precursor, C5 bears the Nitro group.

-

Cyclization Site: The Fischer rearrangement requires an unsubstituted ortho carbon. The C2 position is blocked by Chlorine; therefore, cyclization must occur at C6.

Figure 1: Retrosynthetic logic demonstrating the origin of the 4- and 7-substituents.

Experimental Protocol

Phase 1: Hydrazone Formation

Objective: Condensation of the hydrazine with acetophenone.

Reagents:

-

(2-chloro-5-nitrophenyl)hydrazine hydrochloride (1.0 eq)

-

Acetophenone (1.1 eq)

-

Sodium Acetate (1.1 eq) — To neutralize the HCl salt

-

Ethanol (Absolute) — Solvent

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask (RBF), suspend 10.0 mmol of (2-chloro-5-nitrophenyl)hydrazine hydrochloride in 50 mL of absolute ethanol.

-

Neutralization: Add 11.0 mmol of Sodium Acetate dissolved in a minimum amount of water (approx. 2 mL) to free the hydrazine base. Stir for 10 minutes.

-

Addition: Add 11.0 mmol of Acetophenone and 3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .

-

Validation: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The hydrazine spot (polar) should disappear, replaced by a less polar yellow/orange hydrazone spot.

-

-

Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The hydrazone typically precipitates as a colored solid.

-

Filtration: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Phase 2: Fischer Cyclization (The Critical Step)

Objective: Acid-mediated sigmatropic rearrangement and cyclization.[2]

Reagents:

-

Hydrazone Intermediate (from Phase 1)

-

Polyphosphoric Acid (PPA) — Reagent Grade[6]

Technical Insight: Standard Lewis acids (ZnCl2) are often insufficient for nitro-substituted hydrazones because the electron-withdrawing nitro group destabilizes the transition state of the [3,3]-sigmatropic shift. PPA acts as both a solvent and a strong Brønsted acid, driving the reaction despite the deactivated ring.

Procedure:

-

Preparation: Place 20 g of Polyphosphoric Acid (PPA) in a 100 mL beaker or wide-mouth flask.

-

Heating: Warm the PPA to 80–90°C on a hotplate to lower its viscosity.

-

Addition: Add 5.0 mmol of the dried Hydrazone intermediate in small portions to the stirring PPA.

-

Caution: Ensure mechanical stirring or vigorous magnetic stirring is maintained.

-

-

Reaction: Increase temperature to 110–120°C . Maintain this temperature for 3–5 hours .

-

Visual Cue: The mixture will darken significantly (dark brown/black). Evolution of ammonia (gas) may be observed.

-

-

Quenching: Cool the reaction mixture to approx. 60°C. Carefully pour the viscous syrup onto 150 g of crushed ice with vigorous stirring.

-

Note: The PPA hydrolysis is exothermic.

-

-

Precipitation: Stir the aqueous suspension for 1 hour to ensure the PPA is fully dissolved and the crude indole precipitates.

-

Filtration: Filter the crude solid and wash copiously with water (to remove phosphoric acid) and then with saturated NaHCO3 (to neutralize traces of acid).

Phase 3: Purification & Characterization

Purification: The crude material is likely dark.

-

Recrystallization: Dissolve in boiling Ethanol/Acetic Acid (9:1). Add activated charcoal, filter hot through Celite, and allow to crystallize slowly.

-

Column Chromatography (Alternative): If purity is low, use Silica Gel 60. Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes.

Data Summary Table:

| Parameter | Specification | Notes |

| Target Structure | 7-chloro-4-nitro-2-phenyl-1H-indole | |

| Molecular Weight | 272.69 g/mol | |

| Appearance | Yellow/Orange Needles | Nitroindoles are typically colored.[5] |

| Melting Point | >200°C (Expected) | High MP due to H-bonding and planarity. |

| 1H NMR Diagnostic | Doublet at ~8.0-8.2 ppm | Corresponds to H-5 (deshielded by ortho-nitro). |

| 1H NMR Diagnostic | Doublet at ~7.3-7.5 ppm | Corresponds to H-6. |

| Coupling Constant | J ≈ 8.0 - 9.0 Hz | Typical ortho-coupling between H5 and H6. |

Reaction Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

-

Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating dry solids above their melting points without solvent.

-

Hydrazines: Arylhydrazines are suspected carcinogens and toxic by absorption. Wear double nitrile gloves and work in a fume hood.

-

Polyphosphoric Acid: Highly corrosive and viscous. Causes severe burns. Reacts exothermically with water.

References

-

Robinson, B. (1982).[7] The Fischer Indole Synthesis. John Wiley & Sons.

- Foundational text describing the mechanism and PPA usage.

-

Hughes, D. L. (1993). "The Fischer Indole Synthesis".[1][2][6][7][8][9][10][11] Organic Preparations and Procedures International, 25(6), 607-632.

- Review covering regioselectivity in meta-substituted hydrazines.

-

Vibzz Lab. (2024).[9] 2-phenylindole Synthesis via Fischer Indole Reaction.

- Visual guide for the standard 2-phenylindole setup using PPA.

-

BenchChem. (2023). The Fischer Indole Synthesis: A Comprehensive Technical Guide.

- General protocols for acetophenone hydrazone form

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 5. Practical Synthesis of 7-Prenylindole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

purification techniques for 2-phenylindole derivatives

An essential aspect of drug discovery and materials science involves the synthesis and subsequent purification of novel compounds. 2-Phenylindole derivatives are a prominent class of heterocyclic compounds, recognized for their wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1] However, isolating these target molecules in high purity from complex reaction mixtures presents a significant challenge for many researchers.

This technical support center provides a curated collection of frequently asked questions and troubleshooting guides designed to address specific issues encountered during the purification of 2-phenylindole derivatives. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to empower you to overcome common purification hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial purification approach.

Q1: How do I choose the best initial purification strategy for my crude 2-phenylindole derivative?

A1: The optimal strategy depends on the scale of your reaction, the physical state of your crude product (solid vs. oil), and the nature of the impurities. A logical decision process is crucial for efficiency.

-

For Crystalline Solids (>85% pure by NMR/TLC): Recrystallization is often the most efficient first step. It is excellent for removing minor impurities and can yield highly pure material, though sometimes with a loss of product into the mother liquor.[2]

-

For Oils or Solids with Significant Impurities: Flash column chromatography is the standard workhorse. It is highly versatile for separating compounds with different polarities.[3][4]

-

For Difficult Separations or High-Purity Needs: For isomers or closely related impurities that co-elute in flash chromatography, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] It offers superior resolution but is typically used for smaller quantities or as a final polishing step.

Below is a workflow to help guide your decision-making process.

Q2: My purified 2-phenylindole solid has a greenish tint after drying. Is this a sign of impurity?

A2: Not necessarily. It is a commonly observed phenomenon for the surface of 2-phenylindole to develop a light green color as it dries.[5] This is often attributed to minor surface oxidation or the presence of trace-level, highly colored impurities. If characterization data (NMR, MS, mp) confirm the bulk purity, this is generally not a cause for concern. However, if you require a completely colorless product, recrystallization from an ethanol/water mixture with the addition of a small amount of activated charcoal (Norit) is highly effective at removing these colored impurities.[5][6][7]

Q3: What are the most common impurities I should expect from a Fischer indole synthesis of a 2-phenylindole derivative?

A3: The Fischer indole synthesis is a robust method, but it can generate several characteristic impurities.[8][9] Awareness of these helps in selecting the right purification approach.

-

Unreacted Starting Materials: Phenylhydrazine and the ketone (e.g., acetophenone) are common.[5]

-

Incomplete Cyclization: The intermediate phenylhydrazone may persist if the reaction conditions (acid concentration, temperature) are not optimal.[6]

-

Regioisomers: If an unsymmetrical ketone is used, the formation of two different indole regioisomers is a known challenge.[6] Their separation can be difficult and may require HPLC.

-

Polymeric Byproducts: The strong acid catalysts, like polyphosphoric acid, can sometimes lead to the formation of dark, tarry side products.

Q4: Should I use normal-phase or reverse-phase chromatography for my derivative?

A4: The choice depends on the polarity of your specific derivative.

-

Normal-Phase Chromatography (e.g., silica gel or alumina) is the most common method for purifying synthetic intermediates.[3] It separates compounds based on polarity, with non-polar compounds eluting first. This is ideal for most 2-phenylindole derivatives, which possess moderate polarity.

-

Reverse-Phase Chromatography (e.g., C18-silica) is the standard for HPLC analysis and purification.[1] Here, the separation is based on hydrophobicity; non-polar (hydrophobic) compounds are retained longer. This is particularly useful for highly polar or water-soluble 2-phenylindole derivatives that do not behave well on silica gel.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Focus Area: Flash Column Chromatography

Q5: My compound streaks badly on the silica column (tailing), even though the TLC spot is clean. What's happening?

A5: Tailing is a common issue and usually points to undesirable secondary interactions between your compound and the stationary phase, or issues with your solvent system.

-

Causality: The indole N-H proton is weakly acidic, and the lone pair on the nitrogen can act as a hydrogen bond acceptor. These functionalities can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing the compound to "stick" and elute slowly and broadly.

-

Solution 1 (Modify Mobile Phase): Add a small amount (0.1-1%) of a polar, competitive additive to your eluent. For basic compounds like some N,N-dimethyl derivatives, triethylamine can neutralize the acidic sites on the silica. For compounds with acidic protons (like the indole N-H), a small amount of acetic acid or methanol can improve peak shape by competing for the active sites.

-

Solution 2 (Increase Polarity): Once your product begins to elute, you can sometimes resolve tailing by significantly increasing the polarity of the eluting solvent to push the remaining compound off the column more quickly.[10]

-

Solution 3 (Change Stationary Phase): If tailing persists, consider using a less acidic stationary phase like neutral alumina or switching to a deactivated silica gel.[10][11]

Q6: My 2-phenylindole derivative won't elute from the silica column, or the recovery is very low. What should I do?

A6: This indicates that your compound is irreversibly adsorbing to the silica gel, possibly due to decomposition or extremely strong binding.

-

Causality: The acidic nature of standard silica gel can cause sensitive compounds to decompose during the long exposure time of a column run.[10] Highly polar derivatives may also require impractically strong solvent systems to elute.

-

Troubleshooting Steps:

-

Confirm Stability: First, test your compound's stability on silica. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely degrading.[10]

-

Use Deactivated Silica: You can deactivate silica gel by pre-treating it with a base like triethylamine.

-

Switch to a Different Adsorbent: Try running the column with neutral alumina.

-

Use a "Plug": If the goal is simply to remove a very non-polar or a very polar impurity, you can pass your crude mixture through a short "plug" of silica gel using a strong eluent, which minimizes contact time.

-

Focus Area: Crystallization

Q7: I can't get my 2-phenylindole derivative to crystallize from the purification solvent. What should I try?

A7: Successful crystallization is a balance of thermodynamics and kinetics. If crystals don't form, it means the compound is either too soluble or nucleation is inhibited.

-

Causality: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Impurities can also inhibit crystal formation.

-

Proven Strategies:

-

Solvent Screening: A mixture of ethanol and water is a very effective solvent system for recrystallizing 2-phenylindoles.[6] Other common systems include ethyl acetate/hexanes, acetone/water, and isopropanol.

-

Induce Nucleation: If you have a supersaturated solution that won't crystallize, try "scratching" the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.

-

Seeding: Add a single, tiny crystal of pure product (if you have it from a previous batch) to the supersaturated solution to initiate crystallization.

-

Slow Evaporation: If all else fails, allow the solvent to evaporate slowly and undisturbed in a fume hood, covered with a watch glass or perforated film. This can sometimes yield crystals over time.

-

Focus Area: HPLC Purification

Q8: My peaks are broad or splitting in reverse-phase HPLC. What are the likely causes?

A8: Poor peak shape in HPLC compromises resolution and the quality of your purification. The causes can range from sample preparation to chromatographic conditions.

| Problem | Potential Cause | Recommended Solution |

| Broad Peaks | Column Overload: Injecting too much sample mass for the column diameter. | Reduce the injection volume or the concentration of your sample.[12] |

| Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte. | Add a modifier to the mobile phase. 0.1% trifluoroacetic acid (TFA) or formic acid is standard for improving peak shape of basic/neutral compounds.[13] | |

| Column Contamination: Buildup of impurities on the column frit or head. | Flush the column with a strong solvent (e.g., isopropanol) or try reversing the column direction for a back-flush (check manufacturer's instructions first).[14] | |

| Split Peaks | Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF). | Dissolve the crude material in a minimal amount of strong solvent, then dilute with the initial mobile phase (e.g., 95:5 Water:ACN) before injection.[1] |

| Clogged Frit or Column Void: Physical blockage or settling of the stationary phase at the column inlet. | Replace the column's inlet frit if possible, or replace the entire column. Using an in-line filter or guard column can prevent this.[14] |

Q9: How do I effectively remove the HPLC solvent (water/acetonitrile) after purification to get my solid compound back?

A9: This is a critical final step. Since water has a high boiling point, simple rotary evaporation is often insufficient.

-

Step 1: Remove Organic Solvent: Pool the pure fractions and remove the majority of the organic solvent (acetonitrile or methanol) using a rotary evaporator. Be careful not to heat excessively, as this can cause bumping.

-

Step 2: Lyophilization (Freeze-Drying): The most effective method for removing the remaining water is lyophilization. Freeze the aqueous solution completely in a suitable flask (e.g., in a dry ice/acetone bath) and then connect it to a lyophilizer. This will sublime the water, leaving your pure compound as a fluffy solid.[1]

-

Alternative (Extraction): If a lyophilizer is unavailable, you can sometimes recover the compound by diluting the aqueous solution with a large volume of water and then extracting your product into an immiscible organic solvent like ethyl acetate or dichloromethane. However, this risks re-introducing minor impurities from the solvents.

Part 3: Standard Operating Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol describes a standard approach for purifying 100 mg - 5 g of a crude 2-phenylindole derivative.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chromatography [chem.rochester.edu]

- 11. reddit.com [reddit.com]

- 12. phenomenex.com [phenomenex.com]

- 13. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. bvchroma.com [bvchroma.com]

Technical Support Center: Overcoming Solubility Challenges of 7-chloro-4-nitro-2-phenyl-1H-indole

Welcome to the technical support center for 7-chloro-4-nitro-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical troubleshooting for the solubility challenges associated with this compound. Our goal is to equip you with the scientific understanding and detailed methodologies to effectively work with this promising, yet challenging, molecule.

Introduction to the Molecule: A Solubility Conundrum

7-chloro-4-nitro-2-phenyl-1H-indole is a complex heterocyclic compound with significant potential in various research applications, likely including medicinal chemistry and materials science. However, its molecular structure presents a classic solubility challenge. The planar, aromatic indole core, coupled with a lipophilic phenyl group, a chloro substituent, and a polar nitro group, results in a molecule with high lattice energy and poor solvation in aqueous media. Understanding the interplay of these functional groups is the first step in overcoming these solubility hurdles.

The indole nitrogen has a pKa of approximately -3.6 when protonated at the C3 position, making it a very weak base. The presence of electron-withdrawing groups, such as the nitro and chloro substituents, is expected to further decrease the basicity of the indole nitrogen, making pH-dependent solubility strategies in acidic conditions less effective for the parent molecule.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific solubility issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 7-chloro-4-nitro-2-phenyl-1H-indole so poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of 7-chloro-4-nitro-2-phenyl-1H-indole is a multifactorial issue stemming from its molecular architecture:

-

Aromatic Stacking and High Lattice Energy: The planar indole and phenyl rings promote strong intermolecular π-π stacking in the solid state. This creates a stable crystal lattice that requires a significant amount of energy to break apart, a prerequisite for dissolution.

-

Hydrophobicity: The 2-phenyl and 7-chloro substituents contribute to the overall lipophilicity of the molecule, leading to unfavorable interactions with polar water molecules.

-

Electron-Withdrawing Groups: The potent electron-withdrawing nature of the 4-nitro group and the chloro group reduces the electron density of the indole ring system. This can impact the molecule's ability to engage in favorable dipole-dipole interactions with water.

Q2: What are the initial recommended solvents for dissolving 7-chloro-4-nitro-2-phenyl-1H-indole?

A2: Given the molecule's characteristics, polar aprotic solvents are the most promising starting point for achieving initial solubilization. We recommend screening the following solvents:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

For biological assays, it is crucial to prepare a concentrated stock solution in one of these organic solvents and then dilute it into your aqueous assay medium. Be mindful of the final solvent concentration, as it can impact cellular health and assay performance.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: While pH modification is a common strategy for ionizable compounds, it is less straightforward for 7-chloro-4-nitro-2-phenyl-1H-indole. The indole nitrogen is weakly acidic and can be deprotonated under strongly basic conditions.

-

Basic Conditions: In the presence of a strong base, the N-H proton of the indole can be removed to form an anion. This may increase solubility in aqueous media. However, the stability of the compound under high pH needs to be carefully evaluated, as nitroaromatic compounds can be susceptible to degradation in alkaline environments.

-

Acidic Conditions: The indole ring is not readily protonated, and the presence of electron-withdrawing groups further reduces its basicity. Therefore, acidification is unlikely to significantly improve solubility.

A preliminary pH-solubility profile is recommended to determine if there is a pH range where solubility is enhanced without compromising stability.

Q4: Are there any stability concerns I should be aware of when working with this molecule?

A4: Yes, several stability factors should be considered:

-

Photosensitivity: Nitroaromatic compounds are often sensitive to light and can undergo photodegradation.[1] It is crucial to protect solutions and solid material from light by using amber vials or covering containers with aluminum foil.[2]

-

pH Stability: As mentioned, extreme pH values, particularly alkaline conditions, may lead to degradation. Forced degradation studies under acidic and basic conditions can help establish a stable pH range for your experiments.[3]

-

Oxidative Stability: While the indole ring itself can be susceptible to oxidation, the presence of the electron-withdrawing nitro group may offer some protection. However, it is good practice to be mindful of potential oxidative degradation, especially if using solvents that can form peroxides (e.g., THF).

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for common solubility enhancement techniques tailored for 7-chloro-4-nitro-2-phenyl-1H-indole.

Guide 1: Co-Solvent Systems for Enhanced Solubility

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4]

-

Solvent Selection: Begin by testing the solubility of a small amount of your compound in various co-solvents such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400).

-

Stock Solution Preparation:

-

Accurately weigh a small amount of 7-chloro-4-nitro-2-phenyl-1H-indole.

-

Add the chosen co-solvent dropwise while vortexing or sonicating until the compound is fully dissolved. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of co-solvent added to your final aqueous solution.

-

-

Dilution into Aqueous Media:

-

Pipette the required volume of the concentrated stock solution into your aqueous buffer or cell culture medium with vigorous stirring or vortexing.

-

Crucially, add the stock solution to the aqueous phase, not the other way around, to minimize the risk of precipitation.

-

-

Observation and Optimization:

-

Visually inspect the final solution for any signs of precipitation immediately after preparation and after a period of incubation under your experimental conditions.

-

If precipitation occurs, you may need to try a different co-solvent, reduce the final concentration of the compound, or use a combination of co-solvents.

-

| Co-Solvent | Properties | Recommended Starting Concentration in Final Solution |

| DMSO | Strong solubilizing power for a wide range of compounds. | < 0.5% (v/v) for most cell-based assays |

| Ethanol | Less toxic than DMSO, suitable for many in vitro applications. | < 1% (v/v) |

| PEG 400 | A non-volatile, low-toxicity co-solvent. | Up to 5% (v/v) |

Guide 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our indole derivative, forming inclusion complexes that have enhanced aqueous solubility.[5][6]

-

Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of aromatic compounds.

-

Complex Formation (Kneading Method):

-

Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).

-

Separately, create a paste of 7-chloro-4-nitro-2-phenyl-1H-indole with a small amount of a suitable organic solvent (e.g., ethanol).

-

Gradually add the indole paste to the HP-β-CD solution and knead thoroughly in a mortar and pestle for at least 30 minutes.

-

The resulting mixture can be dried under vacuum to obtain a solid powder of the inclusion complex, which can then be dissolved in your aqueous medium.

-

-

Solubility Assessment:

-

Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

-

Add an excess of the indole derivative to each solution and stir for 24-48 hours to reach equilibrium.

-

Filter the solutions and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV). This will allow you to determine the extent of solubility enhancement.

-

Guide 3: Nanosuspension for Improved Dissolution

For very challenging compounds, creating a nanosuspension can dramatically improve the dissolution rate and apparent solubility by increasing the surface area of the drug particles.[7]

-

Formulation Components:

-

Active Pharmaceutical Ingredient (API): 7-chloro-4-nitro-2-phenyl-1H-indole

-

Dispersion Medium: Purified water or a buffer.

-

Stabilizers: A combination of stabilizers is often required. A good starting point is 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.5% (w/v) Tween 80.[8]

-

-

Milling Process:

-

Prepare a slurry of the API and stabilizers in the dispersion medium.

-

Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the slurry.

-

Mill the suspension using a high-energy bead mill. The milling time will need to be optimized to achieve the desired particle size (typically < 500 nm).

-

-

Characterization:

-

Measure the particle size distribution using dynamic light scattering (DLS).

-

Assess the physical stability of the nanosuspension over time by monitoring for particle size changes and signs of aggregation.

-

Visualizing the Workflow: Solubility Enhancement Strategy

Caption: A decision-making workflow for enhancing the solubility of 7-chloro-4-nitro-2-phenyl-1H-indole.

Handling and Storage Recommendations

Given the potential reactivity and sensitivity of 7-chloro-4-nitro-2-phenyl-1H-indole, the following handling and storage procedures are recommended:

-

Light Protection: Always store the solid compound and its solutions in amber glass vials or protect them from light with aluminum foil.[2]

-

Inert Atmosphere: For long-term storage, consider storing the solid material under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

-

Temperature: Store at controlled room temperature or as recommended by the supplier, avoiding temperature extremes and cycling.[9]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[10]

By employing the strategies and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by 7-chloro-4-nitro-2-phenyl-1H-indole, enabling the advancement of their scientific investigations.

References

-

Reddy, A. K., et al. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Der Pharmacia Lettre, 3(2), 203-213. Available at: [Link]

-

Niwa, T., et al. (2013). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. Journal of Drug Delivery, 2013, 845349. Available at: [Link]

-

Gao, L., et al. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. International Journal of Pharmaceutics, 409(1-2), 239-246. Available at: [Link]

-

Akbari, B., et al. (2021). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Current Molecular Pharmacology, 14(5), 627-642. Available at: [Link]

-

Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]

-

Shinde, S. S., et al. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy Research, 5(8), 4383-4386. Available at: [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. Journal of Pharmaceutical Sciences and Research, 5(12), 221-231. Available at: [Link]

-

UOW. (2024). Guideline for the Management of Time Sensitive Chemicals. Available at: [Link]

-

University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Available at: [Link]

-

Singh, A., et al. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 77(1), 55–62. Available at: [Link]

-

Patel, M. R., & Patel, N. M. (2016). Forced Degradation Studies: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 1-8. Available at: [Link]

-

Lopalco, A., et al. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 657-676. Available at: [Link]

-

Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available at: [Link]

-

AIChE. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. Available at: [Link]

-

Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

-

Sharma, V., et al. (2016). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 1-9. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available at: [Link]

-

Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

-

Pop, C. F., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 346. Available at: [Link]

-

Prasad, K. V., et al. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 338-342. Available at: [Link]

-

Thareja, S., et al. (2010). 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors. European Journal of Medicinal Chemistry, 45(11), 5037-5044. Available at: [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. Available at: [Link]

-

JOCPR. (n.d.). QSAR study on Indole derivatives. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. PLoS ONE, 16(7), e0254523. Available at: [Link]

-

ResearchGate. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. Available at: [Link]

-

Amar, M. K., et al. (2025). Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Computers in Biology and Medicine, 182, 109988. Available at: [Link]

-

RSC Publishing. (2000). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 2(2), 267-274. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

-

Valdés, H., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 297. Available at: [Link]

-

ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions. Available at: [Link]

-

ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 15(23), 28243–28253. Available at: [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

-

MedCrave. (2016). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

-

ResearchGate. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. Available at: [Link]

-

YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation?. Available at: [Link]

-

YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Available at: [Link]

-

University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available at: [Link]

-

PubMed. (2025). Discovery of indole derivatives as STING degraders. Available at: [Link]

-

Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Available at: [Link]

Sources

- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process [pubmed.ncbi.nlm.nih.gov]

- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. longdom.org [longdom.org]

- 5. youtube.com [youtube.com]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.uow.edu.au [documents.uow.edu.au]

- 10. hscprep.com.au [hscprep.com.au]

optimization of palladium catalyst for indole synthesis

Current Status: Operational | Topic: Palladium-Catalyzed Indole Synthesis Lead Scientist: Dr. [Model Name] | Department: Process Chemistry & Catalysis

Diagnostic Triage: Reading Your Reaction

Before altering parameters, diagnose the failure mode based on visual and analytical cues.

Visual Symptom: "The Palladium Mirror" or Black Precipitate

Diagnosis: Catalyst Deactivation (Aggregation). Your active monomeric Pd(0) or Pd(II) species have collapsed into catalytically inactive bulk metal (Pd black). This halts the catalytic cycle, often before conversion is complete.

-

Immediate Fix:

-

Check Ligand Loading: Increase Ligand:Pd ratio (e.g., from 2:1 to 4:1 for monodentate phosphines).

-

Switch Ligand: Move to bulky, electron-rich phosphines (e.g., XPhos , SPhos , or P(t-Bu)₃ ) which sterically prevent aggregation.

-

Stabilizers: For C-H activation routes, add 10–20 mol% Benzoquinone (BQ) to stabilize Pd(0) intermediates and facilitate re-oxidation.

-

Analytical Symptom: Regioselectivity Mismatch (Larock)

Diagnosis: Steric/Electronic Misalignment during Migratory Insertion. In the Larock heteroannulation, the alkyne insertion determines whether the bulky group ends up at C2 or C3.

-

Standard Outcome: The more sterically hindered group of the alkyne prefers the C2 position (adjacent to the nitrogen).

-

The Fix: If obtaining the inverse regioisomer, you cannot simply "tune" the catalyst. You must alter the alkyne's steric profile (e.g., using a silyl-protected alkyne to force directionality, then deprotecting).

The Workhorse: Larock Heteroannulation

Best for: De novo construction of the indole core from o-iodoanilines and internal alkynes.

Core Mechanism & Logic

The Larock synthesis relies on the ability of Pd to insert into the aryl-iodide bond, coordinate an alkyne, and undergo a regioselective syn-insertion.[1]

Critical Additive: LiCl (Lithium Chloride) .

-

Why? The chloride ion coordinates to Pd, forming a specific anionic species [Pd(L)Cl]⁻ that is crucial for the oxidative addition step and preventing premature catalyst decomposition.

-

Warning: Do not omit LiCl. However, excess LiCl (>1 equiv) can slow the reaction by inhibiting alkyne coordination.

Optimized Protocol (Standard Scale)

-

Reagents:

-

o-Iodoaniline (1.0 equiv)

-

Internal Alkyne (1.2–1.5 equiv)

-

Pd(OAc)₂ (5 mol%)[2]

-

Na₂CO₃ or K₂CO₃ (5.0 equiv) — Do not use strong alkoxide bases here.

-

LiCl (1.0 equiv)

-

DMF (0.1 M concentration)

-

-

Procedure:

-

Combine solids in a vial. Purge with Argon.

-

Add dry DMF.

-

Heat to 100 °C for 12–24 hours.

-

-

Workup: Dilute with Et₂O, wash with water (to remove DMF/LiCl), dry over MgSO₄.

Pathway Visualization (Larock Cycle)

Caption: The Larock catalytic cycle. Note that 'Migratory Insertion' is the regioselectivity-determining step.[1]

The Cyclizer: Intramolecular C-N Coupling

Best for: Closing the ring on pre-functionalized substrates (e.g., o-haloalkenylanilines).

Core Mechanism & Logic

This utilizes the Buchwald-Hartwig amination manifold.[3][4][5] The challenge is rarely reactivity, but rather competing

Ligand Selection Matrix

The choice of ligand dictates the bite angle and the rate of reductive elimination.

| Ligand Class | Examples | Application | Why? |

| Bidentate (Wide Bite) | Xantphos, DPEphos | General Cyclization | Wide bite angle promotes reductive elimination of the C-N bond. |

| Bidentate (Rigid) | BINAP, dppf | Enantioselective / Standard | Good stability; dppf is excellent for smaller scales. |

| Bulky Monodentate | XPhos , BrettPhos | Difficult Substrates | High steric bulk accelerates reductive elimination and protects Pd(0). |

| Classic | PPh₃ | Simple Substrates | Cheap, but prone to deactivation and slower rates. |

Troubleshooting "Stalled" Reactions

If the starting material is consumed but no indole is formed (complex mixture):

-

Check the Base: If using NaOtBu , ester groups on your substrate may be hydrolyzing. Switch to Cs₂CO₃ (requires longer time/higher heat) or LiHMDS (non-nucleophilic strong base).

-

Solvent Switch: Change from Toluene to 1,4-Dioxane or t-Amyl alcohol . Higher boiling points allow for the activation energy barrier of difficult reductive eliminations to be overcome.

Advanced: Oxidative C-H Activation

Best for: Functionalizing existing indoles or forming indoles from unfunctionalized anilines (high risk/high reward).

The Oxidant Problem

Unlike the previous methods, this cycle produces Pd(0) but requires Pd(II) to restart. You must include a stoichiometric oxidant.

-

Standard Oxidant: Cu(OAc)₂ (2.0 equiv).

-

Issue: Copper salts are insoluble in non-polar solvents, leading to surface passivation.

-

Solution: Use PivOH (Pivalic acid) as a co-solvent or additive. It acts as a proton shuttle and solubilizes the Pd-cluster, facilitating the electron transfer between Pd(0) and Cu(II).

C-H Activation Workflow

Caption: The oxidative cycle requires efficient electron transfer at the 'Re-Oxidation' step to prevent Pd-black formation.

Frequently Asked Questions (FAQ)

Q: Can I use o-bromoaniline instead of o-iodoaniline in the Larock synthesis? A: Yes, but the rate of oxidative addition is significantly slower.

-

Adjustment: You must switch from standard PPh₃ to a more electron-rich ligand like P(t-Bu)₃ or XPhos to facilitate the oxidative addition across the stronger C-Br bond. Increase temperature to 120 °C.

Q: My product is contaminated with Palladium. How do I clean it below 10 ppm? A: Column chromatography is rarely sufficient.

-

Solution: Treat your organic phase with a metal scavenger such as SiliaMetS® Thiol or Trimercaptotriazine (TMT) . Stir for 30 minutes, then filter. Alternatively, wash the organic layer with an aqueous solution of N-acetylcysteine .

Q: I see "Halogen Scrambling" (e.g., Cl incorporating into the product). Why? A: This occurs if you use LiCl with a catalyst system prone to halide exchange (like PdCl₂(PPh₃)₂).

-

Fix: Ensure you are using Pd(OAc)₂ as the precatalyst. The acetate ligands are non-interfering leaving groups compared to halides.

References

-

Larock, R. C., & Yum, E. K. (1991).[6] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[7] Journal of the American Chemical Society, 113(17), 6689–6690.

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

-

Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175.

Sources

- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. research.rug.nl [research.rug.nl]

- 6. grokipedia.com [grokipedia.com]

- 7. diposit.ub.edu [diposit.ub.edu]

troubleshooting enamine intermediate instability in Leimgruber-Batcho

Topic: Troubleshooting Enamine Intermediate Instability

-Dialkylamino-2-Nitrostyrene Intermediates[1]Executive Summary & Mechanism

The Leimgruber-Batcho indole synthesis relies on the formation of a

The Core Problem: The enamine is a "push-pull" olefin.[3] It possesses significant electron density at the

-

Hydrolysis: Reverting to the aldehyde (or ketone) in the presence of moisture.

-

Polymerization: Forming viscous "red tars" via oxidative oligomerization.

-

Equilibrium Stalling: Failure to drive the reaction to completion due to inefficient methanol removal.

Visualizing the Failure Modes

Figure 1: Reaction pathway showing the critical equilibrium step and primary degradation routes (Hydrolysis and Polymerization).[1]

Troubleshooting Guides (FAQ)

Issue 1: The "Red Tar" Phenomenon

User Question: "My reaction mixture turned into a thick, dark red tar that won't crystallize. NMR shows broad peaks. What happened?"

Technical Diagnosis: You have likely experienced oxidative polymerization . The enamine intermediate is deeply colored (usually dark red/purple) due to conjugation, but it should remain fluid or crystalline.[1] If it solidifies into a non-crystalline mass, the electron-rich double bond has reacted with itself or oxygen, often accelerated by excessive heat.

Corrective Actions:

-

Atmosphere Control: This step is not air-tolerant at high temperatures.[1] Rigorously degas your solvent and run under a positive pressure of Nitrogen or Argon.

-

Temperature Ceiling: Do not exceed 110°C unless necessary. If using DMF (bp 153°C), run at 100–110°C. Higher temperatures promote radical polymerization of the styrene system.

-

Reagent Switch (The Batcho Modification): Switch from DMF-DMA to DMF-pyrrolidine acetal (or add 1.1 eq of pyrrolidine to the DMF-DMA reaction).

-

Why? The resulting pyrrolidinyl-enamine is significantly more crystalline and thermally stable than the dimethylamino-analog. It precipitates more easily, preventing the "oil-out" phase where tars form.

-

Issue 2: Reaction Stalling (Low Conversion)

User Question: "After 24 hours at reflux, I still have 40% starting material. Adding more DMF-DMA didn't help."

Technical Diagnosis: This is a thermodynamic equilibrium issue . The formation of the enamine releases methanol.[3][4] If methanol is not physically removed from the system, the reaction will reach equilibrium and stop, regardless of how much excess reagent you add.

Corrective Actions:

-

Open System vs. Sealed: Never run this in a sealed tube.

-

Active Distillation: Use a Dean-Stark trap (if solvent allows) or a short-path distillation head to continuously remove volatiles.

-

The "Neat" Approach: For stubborn substrates, run the reaction neat (no solvent) in excess DMF-DMA at 100°C with a slow nitrogen sweep to carry away methanol vapors.

Issue 3: Disappearing Product (Hydrolysis)

User Question: "I isolated the red solid, but after running a column, I recovered o-nitrobenzaldehyde. Where did the amine go?"

Technical Diagnosis:

The enamine bond is extremely labile to hydrolysis, particularly under acidic conditions (silica gel is acidic).[1] The mechanism follows an

Corrective Actions:

-

Avoid Chromatography: Do not purify the enamine on silica gel. It will decompose.[5]

-

Crystallization Only: If you must purify, recrystallize from anhydrous IPA or Toluene.

-

One-Pot Protocol: The most robust method is to not isolate the enamine. Evaporate the DMF/reagents under high vacuum, then immediately dissolve the crude residue in the solvent for the next step (e.g., Methanol/THF for hydrogenation).

Optimized Experimental Protocols

Protocol A: The "Pyrrolidine-Assisted" Method (Recommended for Stability)

Best for: Scale-up and substrates prone to tarring.[1]

-

Setup: Flame-dried RBF equipped with a magnetic stir bar and a short-path distillation head.

-

Charge: Add o-nitrotoluene derivative (1.0 equiv), DMF (3-5 volumes), and DMF-DMA (1.5 equiv) .

-

Additive: Add Pyrrolidine (1.5 equiv) .

-

Note: The pyrrolidine undergoes trans-amination with DMF-DMA to form the more reactive acetal in situ.

-

-

Reaction: Heat to 105-110°C under

flow. -

Methanol Removal: Ensure the distillate (methanol/dimethylamine) is being collected/vented.

-

Monitoring: Reaction usually completes in 4–6 hours. The product will often begin to crystallize directly from the hot solution as deep red needles.

-

Workup: Cool to 0°C. Filter the solids. Wash with cold, dry Ether or MTBE. Do not wash with water.

Protocol B: The "Telescoped" Method (High Throughput)

Best for: Unstable enamines or rapid library synthesis.[1]

-

Reaction: Heat o-nitrotoluene and DMF-DMA (3.0 equiv) neat at 110°C in a vial with a pierced septum (to allow MeOH escape) for 16 hours.

-

Evaporation: Remove excess DMF-DMA on a rotary evaporator/SpeedVac at 60°C.

-

Direct Reduction: Dissolve the crude red oil immediately in MeOH. Add 10% Pd/C and Ammonium Formate (or H2 balloon) to effect cyclization to the indole.[1]

Comparative Data: Reagent Selection

| Reagent System | Enamine Stability | Crystallinity | Reaction Rate | Recommended Use |

| DMF-DMA (Standard) | Low (Oily) | Poor | Moderate | Simple, cheap substrates.[1] |

| DMF-DMA + Pyrrolidine | High | Excellent | Fast | Complex substrates; Scale-up.[1] |

| Bredereck's Reagent | Moderate | Moderate | Very Fast | Sterically hindered toluenes. |

| Bis(dimethylamino)methane | Very Low | Poor | Slow | Not recommended. |

Troubleshooting Logic Tree

Figure 2: Decision matrix for diagnosing enamine failure modes.

References

-

Original Methodology: Batcho, A. D.; Leimgruber, W. Indole synthesis.[2][3][4][6] U.S. Patent 3,732,245, 1973 .

-

Pyrrolidine Modification: Batcho, A. D.; Leimgruber, W. Synthesis of 4-(N,N-dimethylamino)-beta-nitrostyrene.[1]Org.[3][4][7][8][9] Synth.1985 , 63, 214.

-

Mechanism & Hydrolysis: Somei, M.; et al. The Leimgruber-Batcho Indole Synthesis: Reduction of Enamines.[2][3]Heterocycles1981 , 16, 941.

-

Microwave Acceleration (Alternative): Microwave-assisted Leimgruber-Batcho enamine formation.[10]Tetrahedron Lett.2009 .

- Process Safety: Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH, 2008. (General reference for nitro-compound thermal hazards).

Sources

- 1. rsc.org [rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]